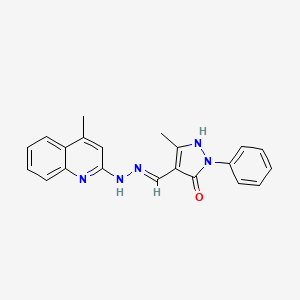
4-(morfolinosulfonil)-N-(4-(4-nitrotiofeno-2-il)tiazol-2-il)benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(morpholinosulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C18H16N4O6S3 and its molecular weight is 480.53. The purity is usually 95%.
BenchChem offers high-quality 4-(morpholinosulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(morpholinosulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- 4-(morfolinosulfonil)-N-(4-(4-nitrotiofeno-2-il)tiazol-2-il)benzamida ha mostrado promesa como un agente anticancerígeno potencial. Los investigadores han investigado sus efectos en líneas celulares cancerosas, particularmente en la inhibición de la proliferación celular y la inducción de apoptosis. Se necesitan más estudios para comprender sus mecanismos precisos y evaluar su eficacia in vivo .
- La estructura del compuesto sugiere un potencial antiinflamatorio. Puede modular las vías inflamatorias al dirigirse a enzimas o receptores específicos. Investigar sus efectos sobre la producción de citoquinas, la señalización de NF-κB y las respuestas inmunitarias podría proporcionar información valiosa para el desarrollo de fármacos .
- Estudios preliminares indican que este compuesto posee propiedades antimicrobianas. Los investigadores han explorado sus efectos contra bacterias, hongos e incluso algunas cepas resistentes a los medicamentos. Comprender su modo de acción y posibles sinergias con los antibióticos existentes es crucial para combatir las infecciones microbianas .
- Las enfermedades neurodegenerativas como el Alzheimer y el Parkinson son grandes desafíos de salud. Algunos estudios sugieren que This compound podría tener propiedades neuroprotectoras. Investigar su impacto en la supervivencia neuronal, el estrés oxidativo y la agregación de proteínas podría conducir a avances terapéuticos .
- La estructura única del compuesto incluye un anillo de tiazol, que puede exhibir propiedades fotofísicas interesantes. Los investigadores han explorado su comportamiento de fluorescencia, fotoestabilidad y aplicaciones potenciales en imagenología y detección. Estos estudios unen la química y la ciencia de los materiales .
- Los investigadores utilizan este compuesto como una sonda química para identificar sus objetivos biológicos. Mediante el empleo de métodos basados en la afinidad, pretenden descubrir proteínas o vías específicas afectadas por el compuesto. Esta información ayuda a comprender sus mecanismos celulares y potenciales aplicaciones terapéuticas .
Investigación Anticancerígena
Propiedades Antiinflamatorias
Actividad Antimicrobiana
Efectos Neuroprotectores
Aplicaciones Fotofísicas
Biología Química e Identificación de Objetivos
Propiedades
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O6S3/c23-17(20-18-19-15(11-30-18)16-9-13(10-29-16)22(24)25)12-1-3-14(4-2-12)31(26,27)21-5-7-28-8-6-21/h1-4,9-11H,5-8H2,(H,19,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXXNUBAJLSCOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC(=CS4)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O6S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4,6-Dimethoxy-2-[phenyl(piperazin-1-yl)methyl]pyrimidine](/img/no-structure.png)
![4,4-Dimethyl-3-[(4-nitrophenyl)methyl]-1,3-oxazolidine](/img/structure/B2402856.png)
![1-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2402857.png)


![4-Amino-1,5-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one](/img/structure/B2402860.png)


![3-fluoro-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide](/img/structure/B2402865.png)
![2-[[1-(2-Phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2402867.png)
![3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-N-(4-methylcyclohexyl)thiophene-2-carboxamide](/img/structure/B2402871.png)



